4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol
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Description
“4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol”, also known as BMFP, is a chemical compound with a variety of properties. It has a molecular formula of C13H10BrClFNO and a molecular weight of 330.58 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom (Br), a chlorine atom (Cl), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 330.58 .Scientific Research Applications
Coordination Chemistry
Synthesis of Metal Complexes : This compound is used in synthesizing copper(II) and oxido-vanadium(IV) complexes with distorted square pyramidal and octahedral geometries, respectively. These complexes are characterized by elemental analyses, FT-IR, UV-Vis, TGA, and X-ray diffraction, providing insights into their structural and thermal properties (Takjoo et al., 2013).
Crystal Structure Analysis : The compound is instrumental in studying the crystal structures of metal complexes, like copper and oxido-vanadium(V), offering valuable information on their bonding and geometrical configurations. Such studies utilize techniques like X-ray diffraction and DFT calculations (Sheikhshoaie et al., 2015).
Materials Science
Synthesis of Functional Materials : It serves as a precursor in synthesizing various functional materials, including fluorinated 1,5-benzothiazepines and pyrazolines, which have potential applications in different scientific domains (Jagadhani et al., 2015).
Fabrication of Chelate Polymers : This compound is used in synthesizing chelate polymers with unique thermal, optical, electrochemical, and morphological properties, indicating its potential in advanced material science applications (Kaya & Aydın, 2011).
Biochemistry
DNA Interaction Studies : Research involving 4-aminophenol derivatives, including this compound, indicates their potential in broad-spectrum antimicrobial and antidiabetic activities. Additionally, DNA interaction studies with these compounds highlight their potential as anticancer agents (Rafique et al., 2022).
Urease Inhibitory Activity : Studies have shown that derivatives of this compound exhibit considerable urease inhibitory activity, making them potential candidates for medicinal and agricultural applications (Zulfiqar et al., 2020).
Properties
IUPAC Name |
4-bromo-2-[(2-chloro-5-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(16)2-3-11(12)15/h1-6,17-18H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPINVJCAQOVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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